2-(3,4-Dimethoxybenzylidene)indolin-3-one

Photopharmacology Molecular photoswitches Aqueous photochromism

2-(3,4-Dimethoxybenzylidene)indolin-3-one (Z-1c) is a 2-benzylidene-indolin-3-one derivative that belongs to the hemi-indigo class of visible-light photochromes. It exists as a thermodynamically stable Z-isomer that undergoes reversible photoisomerization to the E-isomer under blue light (470 nm), with the E-form thermally reverting with a half-life of 31 days at 25 °C.

Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
Cat. No. B12903832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxybenzylidene)indolin-3-one
Molecular FormulaC17H15NO3
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2)OC
InChIInChI=1S/C17H15NO3/c1-20-15-8-7-11(10-16(15)21-2)9-14-17(19)12-5-3-4-6-13(12)18-14/h3-10,18H,1-2H3/b14-9+
InChIKeyMTTPXBMDKVJFRX-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Dimethoxybenzylidene)indolin-3-one for Photopharmacology and RNA Targeting: Procurement Relevance


2-(3,4-Dimethoxybenzylidene)indolin-3-one (Z-1c) is a 2-benzylidene-indolin-3-one derivative that belongs to the hemi-indigo class of visible-light photochromes. It exists as a thermodynamically stable Z-isomer that undergoes reversible photoisomerization to the E-isomer under blue light (470 nm), with the E-form thermally reverting with a half-life of 31 days at 25 °C [1]. The compound is characterized by an absorption maximum at 479 nm (Z-form) and 515 nm (E-form), and has been identified as the hemi-indigo derivative with the best photochromic performance in aqueous medium within a systematically studied series [1].

Why Substituting 2-(3,4-Dimethoxybenzylidene)indolin-3-one with In-Class Hemi-Indigo Analogs Fails in Aqueous Photoswitching Applications


Hemi-indigo derivatives are highly sensitive to the nature and position of substituents on the benzylidene phenyl ring, which govern absorption wavelength, photoconversion efficiency, thermal stability, and critically, aqueous solubility [1]. The dimethylamino-substituted analog Z-1a exhibits almost no photochromism in water and precipitates even in the presence of co-solvent [1]. The monomethoxy analog Z-1b shows lower Z→E photoconversion than the target compound and undergoes precipitation during backward switching [1]. These steep structure–property relationships mean that generic substitution with other in-class compounds leads to loss of photoreversibility, compromised solubility, or insufficient isomeric separation — rendering them non-functional for aqueous biological or material-science applications that require the quantifiable photochromic performance of the 3,4-dimethoxy substitution pattern [1].

Quantitative Differentiation of 2-(3,4-Dimethoxybenzylidene)indolin-3-one Against Closest Hemi-Indigo Analogs for Scientific Procurement


Photostationary State (PSS) Z→E Conversion Efficiency Under 470 nm Irradiation Relative to Monomethoxy Analog

The dimethoxy derivative Z-1c achieves 79% E-isomer at the photostationary state under 470 nm irradiation (PSS470), compared to 72% E-isomer for the monomethoxy analog Z-1b under identical conditions, representing an absolute increase of 7 percentage points in E-isomer population [1]. This superior forward conversion was a key factor in its selection as the core scaffold for photoswitchable biomolecular binders [1].

Photopharmacology Molecular photoswitches Aqueous photochromism

Absorption Wavelength Separation Between Z and E Isomers Compared to Monomethoxy Analog

The dimethoxy derivative Z-1c exhibits a 36 nm separation between the absorption maxima of its Z-form (479 nm) and E-form (515 nm), whereas the monomethoxy analog Z-1b shows only a 29 nm separation (Z: 479 nm, E: 508 nm) [1]. The larger spectral separation facilitates cleaner photochemical addressing of the two isomeric states with reduced cross-excitation [1].

Photostationary state analysis UV-Vis spectroscopy Isomer discrimination

Thermal Half-Life of the Metastable E-Isomer vs. Monomethoxy and Alkylamino-Functionalized Analogs

The E-form of the dimethoxy derivative Z-1c has a thermal half-life of 31 days at 25 °C, compared to 47 days for the monomethoxy analog Z-1b and 25 days for the alkylamino-functionalized derivative Z-2 [1]. The intermediate half-life of Z-1c balances thermal stability of the metastable state with sufficient spontaneous reversion for temporal self-reset in dynamic biological environments [1].

Thermal bistability Photochrome lifetime Isomer stability

Aqueous Photochromic Competence and Solubility vs. 4-Dimethylamino Hemi-Indigo Analog

The 4-dimethylamino-substituted hemi-indigo Z-1a exhibits almost no measurable photochromism in aqueous medium and undergoes rapid precipitation even when 10% (v/v) DMSO is used as a co-solvent [1]. In contrast, the dimethoxy derivative Z-1c demonstrates robust, reproducible photoisomerization in pure water with no precipitation, enabling its use in biologically relevant aqueous buffers [1].

Water-soluble photochromes Bioorthogonal photoswitching Aggregation resistance

Scaffold Selection for Photoswitchable RNA Binder Development vs. All Other Hemi-Indigo Derivatives in the Series

Among the three hemi-indigo derivatives (Z-1a, Z-1b, Z-1c) systematically evaluated, Z-1c was explicitly selected as the core structure for the design of photoswitchable RNA binders [1]. The decision was based on its combined advantages: highest Z→E conversion in PSS470 (79%), largest Δλ (36 nm), and adequate water solubility, which enabled the subsequent synthesis of an RNA-binding derivative (Z-2) that demonstrated photoswitchable fluorescent properties upon binding to HIV-1 RNA [1]. No other derivative in the series was successfully advanced to a functional RNA-targeting conjugate.

RNA targeting Photoswitchable binding Chemical biology tool development

Verified Application Scenarios for Procuring 2-(3,4-Dimethoxybenzylidene)indolin-3-one Based on Quantitative Evidence


Aqueous Photopharmacology: Light-Controlled Bioactive Agent Development

The compound's demonstrated aqueous photochromism with 79% E-isomer at PSS470 and 36 nm isomeric spectral separation [1] makes it a suitable core for designing photopharmacological agents that require clean Z/E discrimination and efficient switching in physiological buffers, where the 4-dimethylamino analog Z-1a completely fails [1].

Photoswitchable RNA Binders for HIV-1 and Other Viral RNA Targets

Z-1c served as the scaffold of choice for synthesizing a hemi-indigo–alkylamino conjugate that binds HIV-1 RNA with photoswitchable fluorescence, demonstrating reversible ON/OFF fluorescence switching upon alternating 470 nm and 590 nm irradiation [1]. This validates its procurement for developing light-controllable RNA-targeting probes for antiviral research.

Visible-Light Molecular Switches for Material Science and Optical Data Storage

With absorption bands in the visible range (Z: 479 nm; E: 515 nm) and a 31-day thermal half-life of the E-isomer [1], the compound is directly applicable in thin-film or polymer-matrix photochromic materials where non-destructive visible-light readout and moderate thermal bistability are required, outperforming the monomethoxy analog in spectral separation [1].

Chemical Biology Toolkit: Spatiotemporal Control of Biomolecular Interactions

The compound's intermediate thermal half-life (31 days) balances persistent activation with spontaneous thermal reversion, making it suitable for time-resolved, light-dose-dependent studies of protein–ligand or DNA–ligand interactions in aqueous environments [1], a capability not provided by the rapidly precipitating Z-1a or the lower-conversion Z-1b [1].

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